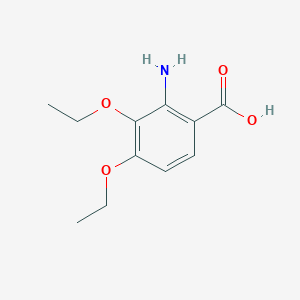

2-Amino-3,4-diethoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3,4-diethoxybenzoic acid is a derivative of aminobenzoic acid, which is a fundamental structure for various chemical reactions and has been studied for its potential in synthesizing new compounds. While the provided papers do not directly discuss 2-Amino-3,4-diethoxybenzoic acid, they do provide insights into the reactivity and structural characteristics of related aminobenzoic acid compounds.

Synthesis Analysis

The synthesis of related compounds to 2-Amino-3,4-diethoxybenzoic acid has been explored in the literature. For instance, 2-Aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to produce a new class of unnatural amino acids in a zwitterionic form, which demonstrates the versatility of aminobenzoic acid derivatives in synthesizing complex molecules . This suggests that similar methodologies could potentially be applied to synthesize derivatives of 2-Amino-3,4-diethoxybenzoic acid.

Molecular Structure Analysis

The molecular structure of aminobenzoic acid derivatives has been extensively characterized using various techniques such as IR, EA, and XRD analysis . These studies have revealed the presence of strong hydrogen bonds in the crystal packing of these compounds, which are crucial for the stability and formation of the crystal structures. This information is valuable for understanding the molecular structure of 2-Amino-3,4-diethoxybenzoic acid and predicting its crystalline properties.

Chemical Reactions Analysis

Aminobenzoic acid derivatives participate in a variety of chemical reactions. For example, 4-Aminobenzoic acid has been found to be an active organic catalyst for the conversion of α,β-acetylenic γ-hydroxy nitrile to 5-amino-2,2-dimethyl-3(2H)-furanone . This indicates that 2-Amino-3,4-diethoxybenzoic acid could also be involved in similar reactions, potentially acting as a catalyst or reactant in the synthesis of novel organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzoic acid derivatives can be inferred from related studies. For instance, vibrational, electronic, and quantum chemical studies of 2-amino-4-methoxybenzothiazole provide insights into the electronic structure, vibrational characteristics, and thermodynamic stability of these molecules . Such studies are essential for understanding the behavior of 2-Amino-3,4-diethoxybenzoic acid under different conditions and for its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

2-Amino-3,4-diethoxybenzoic acid plays a role in the synthesis of condensed heterocyclic compounds. A study demonstrated its use in rhodium-catalyzed oxidative coupling with internal alkynes, leading to derivatives with potential applications in fluorescence and organic synthesis (Shimizu et al., 2009).

Nucleoside Protection

It is used in protecting the exocyclic amino group of nucleosides, showing high selectivity and stability under controlled conditions, particularly in oligodeoxyribonucleotide synthesis (Mishra & Misra, 1986).

Peptide Mimicry and Synthesis

This compound can mimic a tripeptide β-strand and form β-sheet-like hydrogen-bonded dimers, useful in peptide synthesis (Nowick et al., 2000).

Synthesis of Unnatural Amino Acids

2-Amino-3,4-diethoxybenzoic acid is integral in synthesizing new classes of unnatural amino acids, expanding the possibilities in the field of biochemistry and pharmacology (Trofimov et al., 2009).

Functional Group Transformations

It is involved in the oxidation of alcohols to carbonyl compounds, playing a crucial role in various chemical transformations (Nair, 2020).

Antiallergic Activity

Studies indicate its derivatives' potential in antiallergic activity, showing promise in pharmacological applications (Wade et al., 1983).

Derivatization Reagents

It acts as a derivatization reagent for hydroxyl and amino compounds, useful in analytical chemistry (Tsuruta & Kohashi, 1987).

Glycan Analysis

2-Amino-3,4-diethoxybenzoic acid is used in glycan analysis, enhancing mass spectrometric sensitivity and simplifying glycan profiles (Hronowski et al., 2020).

Glycosidase Inhibition

This compound shows significant alpha-glucosidase and glycogen phosphorylase inhibitory activities, relevant in medicinal chemistry (Li et al., 2008).

Anticoccidial Activity

Its derivatives demonstrate anticoccidial activity, important in veterinary medicine (Rogers et al., 1964).

Conductivity Research

The compound is used in research on the conductivity of polymers, specifically polyaniline doped with benzoic acid and its derivatives (Amarnath & Palaniappan, 2005).

Solubility Studies

It's involved in Abraham model correlations for solute transfer into solvents, contributing to physical chemistry research (Hart et al., 2015).

Electrosynthesis of Polymers

This acid is used in the electrochemical polymerization of aminobenzoic acids, influencing the properties of conducting polymers (Thiemann & Brett, 2001).

Biosynthesis Applications

It has been utilized in genetically engineered Escherichia coli for the production of dihydroxy-dihydrobenzoic acids, a field of bioengineering (Franke et al., 2003).

Enzymatic Deamination Studies

2-Amino-3,4-diethoxybenzoic acid is relevant in studying the enzymatic deamination of chemically unstable intermediates in metabolic pathways (Orii et al., 2004).

Synthesis of Phosphino Amino Acids

It's involved in synthesizing phosphino amino acids from 2-phosphinophenols, formaldehyde, and amino acids (Karasik et al., 2001).

Crystalline Structure Analysis

This acid contributes to the study of molecular structures and hydrogen bonding in crystalline materials (Balasubramani et al., 2006).

Organometallic Materials Fabrication

It's used in synthesizing organometallic complexes for responsive crystalline materials, highlighting its role in materials science (Bacchi et al., 2012).

Intermediate in Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of amisulpride, a therapeutic drug (Wang Yu, 2008).

Template Polymerization and Molecular Recognition

It is used in template polymerization for the molecular recognition of 2-amino alcohols, pertinent to synthetic chemistry (Ishida et al., 2003).

Safety And Hazards

Direcciones Futuras

Sigma-Aldrich provides 2-Amino-3,4-diethoxybenzoic acid to early discovery researchers, indicating its potential for future research applications . Additionally, benzoic acid derivatives have been studied for their potential applications in various fields, including as anti-inflammatory agents .

Relevant Papers There are several papers related to the study of benzoic acid derivatives and their potential applications . These papers could provide further insights into the properties and potential uses of 2-Amino-3,4-diethoxybenzoic acid.

Propiedades

IUPAC Name |

2-amino-3,4-diethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-3-15-8-6-5-7(11(13)14)9(12)10(8)16-4-2/h5-6H,3-4,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYLVSKCHUEVJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C(=O)O)N)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80488307 |

Source

|

| Record name | 2-Amino-3,4-diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80488307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,4-diethoxybenzoic acid | |

CAS RN |

61948-72-9 |

Source

|

| Record name | 2-Amino-3,4-diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80488307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)

![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)

![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)

![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)